1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of a pyrrole derivative and a suitable electrophile to form the desired fused ring system. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound.
Industrial production methods for such compounds often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield different hydrogenated derivatives. Substitution reactions, particularly at the nitrogen atom, can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs due to its ability to interact with various biological targets. It has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
In biology, the compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to bind to specific sites on proteins, making it a valuable tool for biochemical research.
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
The molecular pathways involved in its action often include signal transduction pathways, where the compound modulates the activity of key proteins, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its full therapeutic potential and to design more effective derivatives.
Comparison with Similar Compounds
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one can be compared with other similar compounds, such as pyrrolopyrazine and pyrroloquinoline derivatives. These compounds share a similar fused ring system but differ in the nature and position of the nitrogen atoms and other substituents.
For example, pyrrolopyrazine derivatives have shown significant antibacterial and antifungal activities, while pyrroloquinoline derivatives are known for their kinase inhibitory properties. The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and development in medicinal chemistry, biology, and industry. Further studies on its synthesis, chemical reactions, and biological activities will continue to uncover new applications and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,2,3,3a-tetrahydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H8N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h3-5,8H,1-2H2 |
InChI Key |
LETYIHAGIKNQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=O)N=CC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.